2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol
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Overview
Description
2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the pyrimidine moiety. The final step usually involves the attachment of the hydroxyethyl group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)ethanol
- 2-(2-Hydroxyethyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol
Uniqueness
2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-[2-hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-11-9-21(10-12-24)15-13-16(22-8-4-7-18-22)20-17(19-15)14-5-2-1-3-6-14/h1-8,13,23-24H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUDMMXFFHAXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N(CCO)CCO)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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